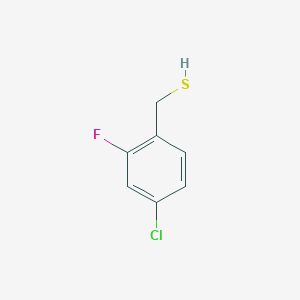

4-Chloro-2-fluorobenzyl mercaptan

Description

Contextualization within Organosulfur Chemistry

Organosulfur chemistry is a broad field that studies the properties and synthesis of compounds containing carbon-sulfur bonds. researchgate.net Within this domain, thiols, also known as mercaptans, are organic compounds characterized by the presence of a sulfhydryl group (-SH). sigmaaldrich.com Thiols are of fundamental importance, acting as key intermediates in organic synthesis, participating in biological processes, and serving as building blocks for materials science. sigmaaldrich.comresearchgate.net The thiol group is highly versatile; it can be easily oxidized to form disulfides or further to sulfonic acids, and its proton is acidic, allowing for the formation of highly nucleophilic thiolate anions. researchgate.net 4-Chloro-2-fluorobenzyl mercaptan is a specific example of a benzyl (B1604629) thiol, where the thiol group is attached to a benzyl moiety, influencing its reactivity and properties.

Importance of Halogenated Benzyl Thiol Architectures in Synthetic Chemistry

The presence of halogen atoms on the aromatic ring of a benzyl thiol significantly modifies its chemical behavior. The chlorine and fluorine atoms in 4-Chloro-2-fluorobenzyl mercaptan are electron-withdrawing, which has several important consequences for its role in synthetic chemistry. This electronic influence enhances the acidity of the thiol proton, making it easier to deprotonate and form the corresponding thiolate anion.

This thiolate is a potent nucleophile, readily participating in reactions such as nucleophilic substitution and addition. This reactivity is leveraged in the construction of more complex molecules. For instance, halogenated benzyl thiols are valuable reagents for creating thioethers, which are important structural motifs in many biologically active compounds. The specific substitution pattern of the halogens also provides steric and electronic handles that can be used to fine-tune the molecule's interaction with biological targets like enzymes, making such compounds valuable probes in medicinal chemistry and chemical biology. nih.gov

Overview of Research Trajectories for the Compound

Research involving 4-Chloro-2-fluorobenzyl mercaptan is primarily focused on its utility as a specialized chemical building block for the synthesis of larger, more complex molecules. Its defined structure allows for the systematic exploration of structure-activity relationships (SAR) in various biological systems.

A notable application of this compound is in the study of enzyme promiscuity. In a 2019 study, researchers investigated the chloramphenicol (B1208) nitroreductase (CNR) from Haemophilus influenzae. nih.gov To probe the steric and electronic requirements of the enzyme's active site, a series of 4-nitrobenzyl thioethers were synthesized. 4-Chloro-2-fluorobenzyl mercaptan was reacted with 4-nitrobenzylbromide to create one of these thioether derivatives. nih.gov The resulting molecule, along with others, was tested as a substrate for the enzyme. This research demonstrated that the 4-chloro-2-fluorobenzyl group was well-tolerated by the enzyme, highlighting the compound's role as a tool for mapping the substrate scope of enzymes, a crucial step in inhibitor design and understanding metabolic pathways. nih.gov This trajectory underscores its significance not as an end-product, but as a critical intermediate in targeted chemical biology research.

Chemical Data for 4-Chloro-2-fluorobenzyl Mercaptan

The following tables provide key identifiers and physicochemical properties for the compound.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| Compound Name | (4-chloro-2-fluorophenyl)methanethiol uni.lu |

| CAS Number | 886498-25-5 bldpharm.com |

| Molecular Formula | C₇H₆ClFS uni.lu |

| SMILES | C1=CC(=C(C=C1Cl)F)CS uni.lu |

| InChI | InChI=1S/C7H6ClFS/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 uni.lu |

| InChIKey | OVCDKLGNZSQXES-UHFFFAOYSA-N uni.lu |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 176.64 g/mol |

| Monoisotopic Mass | 175.98628 Da uni.lu |

| XlogP (Predicted) | 2.7 uni.lu |

| Hydrogen Bond Donor Count | 1 lookchem.com |

| Hydrogen Bond Acceptor Count | 1 (F and S atoms) |

| Rotatable Bond Count | 1 lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-2-fluorophenyl)methanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFS/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCDKLGNZSQXES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Chloro 2 Fluorobenzyl Mercaptan

Direct Synthesis Approaches

The most straightforward methods for synthesizing 4-Chloro-2-fluorobenzyl mercaptan begin with a precursor already possessing the 4-chloro-2-fluorobenzyl framework. These approaches focus on the efficient introduction of the thiol (-SH) functional group.

Synthesis from Halogenated Benzyl (B1604629) Halides and Thiolating Agents

A primary and widely adopted strategy for the synthesis of benzyl mercaptans involves the nucleophilic substitution of a benzyl halide with a suitable sulfur nucleophile, known as a thiolating agent. The precursor for this route is 4-chloro-2-fluorobenzyl chloride.

One common method utilizes thiourea (B124793) as the thiolating agent. The reaction proceeds in two distinct steps. First, 4-chloro-2-fluorobenzyl chloride is treated with thiourea in a solvent such as ethanol. This forms an intermediate S-(4-chloro-2-fluorobenzyl)isothiouronium salt via an SN2 mechanism. The subsequent step involves the alkaline hydrolysis of this salt, typically using an aqueous solution of sodium hydroxide, which cleaves the C-S bond of the isothiourea moiety to liberate the desired 4-chloro-2-fluorobenzyl mercaptan.

Alternatively, inorganic hydrosulfides can be employed. The reaction of 4-chloro-2-fluorobenzyl chloride with sodium hydrosulfide (B80085) (NaSH) in a polar solvent like methanol (B129727) or an aqueous-organic biphasic system can directly yield the mercaptan. This method is efficient but can sometimes lead to the formation of the corresponding dialkyl sulfide (B99878), bis(4-chloro-2-fluorobenzyl) sulfide, as a byproduct if the newly formed mercaptan attacks another molecule of the benzyl chloride.

| Thiolating Agent | Intermediate | Reaction Conditions | Advantages/Disadvantages |

| Thiourea | S-alkylisothiouronium salt | 1. Reaction with thiourea in ethanol. 2. Alkaline hydrolysis (e.g., NaOH). | Adv: Minimizes sulfide byproduct formation. Disadv: Two-step process. |

| Sodium Hydrosulfide | None | Reaction with NaSH in an aqueous or alcoholic solvent. | Adv: Direct, one-step process. Disadv: Potential for sulfide byproduct formation. |

Alternative Precursor Conversions (e.g., from Nitrobenzyl Derivatives)

An alternative, though more circuitous, route to 4-Chloro-2-fluorobenzyl mercaptan can be envisioned starting from a nitro-substituted precursor, such as 4-chloro-2-fluoro-1-nitrobenzene. This multi-step pathway offers a different synthetic disconnection.

The synthesis would likely proceed as follows:

Reduction of the Nitro Group: The nitro group of 4-chloro-2-fluoronitrobenzene (B1582716) is reduced to an amine, yielding 4-chloro-2-fluoroaniline. This transformation is commonly achieved using reducing agents like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation.

Diazotization: The resulting aniline (B41778) is then converted into a diazonium salt by treatment with sodium nitrite (B80452) (NaNO2) in a strong acid (e.g., HCl) at low temperatures (0-5 °C).

Introduction of Sulfur: The diazonium salt is a versatile intermediate. For conversion to a mercaptan, it can be reacted with a sulfur-containing nucleophile. A common method is the reaction with potassium ethyl xanthate, followed by hydrolysis of the resulting xanthate ester to yield the thiol.

This pathway is significantly longer than direct thiolation but can be advantageous if the nitro-substituted precursor is more readily available than the corresponding benzyl halide.

Precursor Chemistry and Intermediate Reactions in the Synthesis Pathway

The viability of any synthetic route is dependent on the accessibility of its starting materials. The key precursor for the direct synthesis is 4-chloro-2-fluorobenzyl chloride. This intermediate is typically synthesized from 4-chloro-2-fluorotoluene (B1583580) via a free-radical halogenation reaction. The reaction involves treating 4-chloro-2-fluorotoluene with a chlorinating agent like sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) in the presence of a radical initiator such as dibenzoyl peroxide or AIBN (azobisisobutyronitrile) under thermal or photochemical conditions. This selectively chlorinates the benzylic methyl group.

For the alternative pathway, the precursor is 4-chloro-2-fluoronitrobenzene. A documented synthesis for this compound starts from 3-chloroaniline (B41212). researchgate.net The process involves:

Acetylation: Protection of the amine group of 3-chloroaniline as an acetanilide (B955).

Nitration: Regioselective nitration of the aromatic ring.

Deprotection: Hydrolysis of the acetanilide to reveal the amine group, yielding 5-chloro-2-nitroaniline.

Schiemann Reaction: Conversion of the amine to a fluoride (B91410) via diazotization followed by thermal decomposition of the resulting diazonium salt (often a fluoroborate or hexafluorophosphate (B91526) salt). researchgate.net

Catalytic Considerations in the Synthesis of Aryl Mercaptans

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and environmental profile of many organic syntheses, including the formation of aryl mercaptans and their derivatives.

Phase Transfer Catalysis in Related Systems

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a water-insoluble organic substrate and a water-soluble nucleophile). crdeepjournal.org In the context of synthesizing 4-Chloro-2-fluorobenzyl mercaptan from its benzyl chloride, PTC can be highly effective, particularly when using an inorganic thiolating agent like sodium hydrosulfide. researchgate.netnitrkl.ac.in

The reaction system typically consists of the organic substrate (4-chloro-2-fluorobenzyl chloride) dissolved in a nonpolar organic solvent (like toluene) and the nucleophile (e.g., NaSH) dissolved in an aqueous phase. The phase transfer catalyst, commonly a quaternary ammonium (B1175870) or phosphonium (B103445) salt such as tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction. researchgate.netnitrkl.ac.in

The mechanism involves the catalyst cation (Q+) exchanging its counter-ion (e.g., Br-) for the nucleophilic anion (SH-) at the aqueous-organic interface. The resulting ion pair, [Q+SH-], is sufficiently lipophilic to travel into the organic phase, where it can react with the benzyl chloride. After the nucleophilic substitution, the catalyst cation returns to the aqueous phase to repeat the cycle.

The use of PTC offers several advantages:

Avoids the need for expensive, anhydrous polar aprotic solvents.

Allows for milder reaction conditions (lower temperatures).

Can increase reaction rates and yields.

Simplifies workup procedures.

| Catalyst Type | Example | Role in Synthesis |

| Quaternary Ammonium Salt | Tetrabutylammonium Bromide (TBAB) | Transfers the hydrosulfide (SH⁻) anion from the aqueous phase to the organic phase. |

| Quaternary Phosphonium Salt | Tetrabutylphosphonium Bromide (TBPB) | Similar function to ammonium salts, sometimes offering different solubility or stability. |

Reactivity and Mechanistic Studies of 4 Chloro 2 Fluorobenzyl Mercaptan

Nucleophilic Reactivity of the Thiol Group

The sulfur atom in 4-chloro-2-fluorobenzyl mercaptan possesses lone pairs of electrons, rendering it nucleophilic. This inherent nucleophilicity is the basis for many of its characteristic reactions.

The thiol proton of 4-chloro-2-fluorobenzyl mercaptan is acidic and can be abstracted by a base to form the corresponding thiolate anion. The electron-withdrawing effects of the chloro and fluoro substituents on the aromatic ring enhance the acidity of the thiol proton, making it more readily deprotonated compared to non-halogenated benzyl (B1604629) mercaptans. The resulting 4-chloro-2-fluorobenzyl thiolate is a potent nucleophile.

The formation of the thiolate can be represented by the following general reaction:

C₇H₆ClFS + B ⇌ [C₇H₅ClFS]⁻ + BH⁺ (where B is a base)

This enhanced nucleophilicity allows the thiolate to readily participate in a variety of reactions, including nucleophilic substitution and metal coordination.

The nucleophilic sulfur of 4-chloro-2-fluorobenzyl mercaptan, particularly in its thiolate form, readily attacks electrophilic centers. researchgate.net A common example is the S-alkylation reaction with alkyl halides to form thioethers (sulfides). For instance, it reacts with 4-nitrobenzyl bromide in an ethanolic solution to yield the corresponding 4-nitrobenzyl thioether. nih.gov This type of reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the electrophilic carbon of the benzyl halide. evitachem.com

| Reactant | Electrophile | Product | Reaction Conditions | Yield |

|---|---|---|---|---|

| 4-Chloro-2-fluorobenzyl mercaptan | 4-Nitrobenzyl bromide | 4-Chloro-2-fluorobenzyl 4-nitrobenzyl sulfide (B99878) | Refluxing ethanol | 26-73% nih.gov |

Oxidative Transformations

The sulfur atom in 4-chloro-2-fluorobenzyl mercaptan exists in its lowest oxidation state and is susceptible to oxidation. The product of the oxidation depends on the reaction conditions and the strength of the oxidizing agent.

Under controlled oxidation conditions, thiols like 4-chloro-2-fluorobenzyl mercaptan can undergo oxidative coupling to form disulfides. This is a common and important transformation for thiols. researchgate.net Various methods can be employed to achieve this, including the use of mild oxidizing agents or catalytic systems. For example, photocatalytic systems using catalysts like Bi₂S₃ in water have been shown to effectively convert a range of benzyl mercaptans and their derivatives, such as 4-chlorobenzenemethanethiol and 4-fluorobenzyl mercaptan, into their corresponding disulfides with high conversion and selectivity. researchgate.net A similar approach could be applied to 4-chloro-2-fluorobenzyl mercaptan to synthesize bis(4-chloro-2-fluorobenzyl) disulfide. The general reaction is as follows:

2 C₇H₆ClFS + [O] → C₁₄H₁₀Cl₂F₂S₂ + H₂O

The oxidation can be catalyzed by a basic catalyst, which can be either an inorganic or an organic base. google.com

Stronger oxidation of the thiol group can lead to the formation of sulfur species in higher oxidation states, such as sulfinic acids and sulfonic acids. The complete oxidation of the sulfur atom in a thiol results in a sulfonic acid (-SO₃H). While specific studies on the exhaustive oxidation of 4-chloro-2-fluorobenzyl mercaptan are not detailed in the provided results, the general pathway for thiol oxidation suggests that treatment with strong oxidizing agents would likely yield 4-chloro-2-fluorobenzylsulfonic acid. researchgate.netnih.gov The oxidation of related sulfide compounds to sulfones is a well-documented process, indicating that the sulfur atom can achieve a high oxidation state. nih.gov

| Starting Material | Oxidation Product | Sulfur Oxidation State |

|---|---|---|

| 4-Chloro-2-fluorobenzyl mercaptan | bis(4-Chloro-2-fluorobenzyl) disulfide | -1 |

| 4-Chloro-2-fluorobenzyl mercaptan | 4-Chloro-2-fluorobenzylsulfonic acid (putative) | +5 |

Addition Reactions Involving the Thiol Moiety

The nucleophilic nature of the thiol group enables it to participate in addition reactions to carbon-carbon multiple bonds, particularly those activated by electron-withdrawing groups. A prominent example is the thia-Michael addition reaction. researchgate.net In this reaction, the 4-chloro-2-fluorobenzyl thiolate anion acts as a nucleophile and adds to an α,β-unsaturated carbonyl compound. This reaction is a powerful method for forming carbon-sulfur bonds. researchgate.net

The general mechanism for the Michael addition is as follows:

Formation of the thiolate anion by a base.

Nucleophilic attack of the thiolate on the β-carbon of the α,β-unsaturated system.

Protonation of the resulting enolate to give the final adduct.

| Reactants | Reaction Type | Product |

|---|---|---|

| 4-Chloro-2-fluorobenzyl mercaptan + α,β-Unsaturated Ketone/Ester | Michael Addition | β-Thioether carbonyl compound |

Michael Addition Reactions with Unsaturated Systems

The thiol group of 4-chloro-2-fluorobenzyl mercaptan is a potent nucleophile, enabling it to readily participate in Michael addition reactions. This reaction, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (known as a Michael acceptor). masterorganicchemistry.com

The general mechanism proceeds in three key steps:

Deprotonation: A base removes the acidic proton from the thiol group (-SH) to form a highly nucleophilic thiolate anion. The electron-withdrawing nature of the chlorine and fluorine atoms on the benzene (B151609) ring increases the acidity of the thiol proton (pKa ≈ 6-7), facilitating its removal.

Conjugate Addition: The resulting thiolate anion attacks the β-carbon of the Michael acceptor. masterorganicchemistry.com This step is the core of the Michael addition, forming a new carbon-sulfur bond.

Protonation: The enolate intermediate formed in the previous step is protonated, typically by the solvent or a proton source, to yield the final adduct. masterorganicchemistry.com

Due to the strong nucleophilicity of the sulfhydryl group, these reactions are often highly efficient. researchgate.net The reactivity in Michael additions makes 4-chloro-2-fluorobenzyl mercaptan a valuable building block for synthesizing more complex molecules with tailored properties. evitachem.com

Table 1: Examples of Michael Acceptors for Thiol Addition

| Michael Acceptor Class | Example Compound | Resulting Adduct Type |

| α,β-Unsaturated Ketones | Methyl vinyl ketone | 4-Thio-2-butanone derivative |

| α,β-Unsaturated Esters | Ethyl acrylate | 3-Thiopropanoate derivative |

| α,β-Unsaturated Nitriles | Acrylonitrile | 3-Thiopropanenitrile derivative |

| Maleimides | N-Methylmaleimide | Thiosuccinimide derivative |

Thiol-Click Reactions in Organic Synthesis

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. Thiol-based click reactions, particularly thiol-ene and thiol-yne reactions, are widely used in materials science, bioconjugation, and drug discovery. 4-Chloro-2-fluorobenzyl mercaptan is an ideal candidate for these transformations.

The thiol-ene reaction involves the addition of a thiol across a double bond (alkene), typically initiated by radicals or light (photo-initiation). The reaction proceeds via a free-radical chain mechanism, leading to the formation of a thioether. This method is highly efficient for creating functionalized materials and for bioconjugation.

The thiol-yne reaction is the analogous addition of a thiol to a triple bond (alkyne). Depending on the reaction conditions and stoichiometry, this can result in a single addition to form a vinyl sulfide or a double addition to yield a dithioether.

Substitution Reactions

Alkylation Reactions for Thioether Formation

Thioethers are a crucial class of compounds in medicinal and materials chemistry. semanticscholar.org The most common method for their synthesis is the alkylation of thiols. 4-Chloro-2-fluorobenzyl mercaptan can be readily converted to a variety of thioethers through nucleophilic substitution (SN2) reactions with alkyl halides.

In this process, the thiol is first deprotonated with a base (e.g., sodium hydroxide, potassium carbonate) to generate the corresponding thiolate anion. This potent nucleophile then displaces a halide from an alkyl halide (e.g., benzyl bromide, iodomethane) to form the thioether. semanticscholar.org The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile. The use of odorless and stable xanthates as thiol surrogates has also emerged as an alternative, green method for synthesizing thioethers. researchgate.net

Table 2: General Conditions for Thioether Synthesis from Thiols

| Component | Example | Purpose |

| Thiol | 4-Chloro-2-fluorobenzyl mercaptan | Nucleophile precursor |

| Alkyl Halide | Benzyl bromide, 1-bromopropane | Electrophile |

| Base | Sodium hydroxide, Potassium carbonate | Deprotonates the thiol |

| Solvent | Dimethylformamide (DMF), Ethanol | Reaction medium |

This robust methodology allows for the introduction of the 4-chloro-2-fluorobenzylthio group onto a wide range of molecular scaffolds. semanticscholar.org

Acylation Reactions for Thioester Formation

Thioesters are important intermediates in organic synthesis, known for their role as acyl transfer agents. psu.edu They are typically synthesized through the condensation of a thiol with a carboxylic acid or its activated derivative. 4-Chloro-2-fluorobenzyl mercaptan reacts with acylating agents to form the corresponding 4-chloro-2-fluorobenzyl thioesters.

Common methods for thioester formation include:

Reaction with Acyl Chlorides: This is a highly efficient method where the thiol reacts directly with an acyl chloride, often in the presence of a mild base (like pyridine) to neutralize the HCl byproduct. psu.edu

Condensation with Carboxylic Acids: This requires a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDC), to activate the carboxylic acid for nucleophilic attack by the thiol.

Copper-Catalyzed C-S Bond Formation: Modern methods include the copper-catalyzed reaction between aldehydes and thiols in the presence of an oxidant, offering a direct route to thioesters. psu.edu

Recent advances have also demonstrated rhodium-catalyzed decarbonylative thioetherification of thioesters, showcasing the versatility of these compounds in further synthetic transformations. nsf.gov

Investigations into Reaction Mechanisms and Kinetics

The reactivity of 4-chloro-2-fluorobenzyl mercaptan is governed by the properties of its thiol group and the electronic effects of the halogen substituents. The electron-withdrawing nature of the chlorine and fluorine atoms increases the acidity of the thiol proton, making it more readily available for reactions requiring a thiolate intermediate, such as Michael additions and alkylations.

Michael Addition Kinetics: The kinetics of thiol-Michael additions are influenced by several factors, including the nature of the Michael acceptor, the solvent, and the catalyst or initiator used. rsc.org Base-catalyzed reactions proceed through a thiolate anion, and the rate is dependent on the concentration of both the thiolate and the acceptor. The choice of base is critical, as a stronger base will generate a higher concentration of the reactive thiolate.

Substitution Reaction Mechanisms: Alkylation and acylation reactions of 4-chloro-2-fluorobenzyl mercaptan predominantly follow nucleophilic substitution pathways.

Alkylation (Thioether Formation): This reaction typically proceeds via an SN2 mechanism . The rate of reaction is dependent on the concentration of both the thiolate nucleophile and the alkyl halide electrophile. Steric hindrance at the electrophilic carbon can significantly slow down the reaction.

Acylation (Thioester Formation): The reaction with an acyl chloride is a nucleophilic acyl substitution . The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the chloride leaving group.

Kinetic studies of related thiol reactions show that solvent polarity and the nature of the initiator play a crucial role in determining the reaction pathway and rate. rsc.org For instance, in thiol-maleimide "click" reactions, the process can be initiated by a base, a nucleophile, or an ion pair, each leading to different kinetic profiles. rsc.org Understanding these mechanistic details is essential for optimizing reaction conditions and achieving desired product selectivity when using 4-chloro-2-fluorobenzyl mercaptan in complex syntheses.

Derivatization and Design of Novel Chemical Entities from 4 Chloro 2 Fluorobenzyl Mercaptan

Synthesis of Thioether and Thioester Derivatives

The sulfur atom in 4-chloro-2-fluorobenzyl mercaptan is highly nucleophilic, making it amenable to reactions with a variety of electrophiles to form thioethers and thioesters. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.

The formation of thioethers from 4-chloro-2-fluorobenzyl mercaptan is typically achieved through alkylation via an SN2 reaction mechanism. The thiol is first deprotonated with a suitable base to form the more nucleophilic thiolate anion, which then attacks an electrophilic carbon atom, displacing a leaving group.

A notable example is the synthesis of 4-nitrobenzyl thioethers. In a study investigating the enzymatic reduction of 4-nitrobenzene derivatives, 4-chloro-2-fluorobenzyl mercaptan was reacted with 4-nitrobenzylbromide. nih.gov The reaction, conducted by refluxing the components in an ethanolic solution, yielded the corresponding 4-nitrobenzyl thioether. nih.gov This specific derivatization was part of a broader effort to create a range of thioether compounds to study steric and electronic effects on enzymatic activity. nih.gov

Detailed research findings on the synthesis of thioethers from substituted benzyl (B1604629) mercaptans are presented below:

| Reactant 1 | Reactant 2 (Electrophile) | Product | Yield (%) | Conditions |

| 4-Chloro-2-fluorobenzyl mercaptan | 4-Nitrobenzylbromide | 4-Nitrobenzyl 4-chloro-2-fluorobenzyl thioether | 26-73% | Ethanol, Reflux |

| Benzyl mercaptan | 4-Nitrobenzylbromide | 4-Nitrobenzyl benzyl thioether | 26-73% | Ethanol, Reflux |

| 4-Chlorobenzyl mercaptan | 4-Nitrobenzylbromide | 4-Nitrobenzyl 4-chlorobenzyl thioether | 26-73% | Ethanol, Reflux |

This method of thioether synthesis is not limited to benzyl halides and can be applied to a wide range of alkyl halides and other electrophiles, providing a robust method for generating diverse molecular structures. mdpi.comresearchgate.net

Thioesters are another important class of derivatives accessible from 4-chloro-2-fluorobenzyl mercaptan. The synthesis of thioesters generally involves the reaction of a thiol with an activated carboxylic acid derivative. Direct esterification with a carboxylic acid is possible but often requires harsh conditions. masterorganicchemistry.comlibretexts.org

A widely used method for thioester synthesis under mild conditions involves the use of a coupling agent, such as a carbodiimide (B86325), in the presence of a nucleophilic catalyst. orgsyn.org The dicyclohexylcarbodiimide (B1669883) (DCC) / 4-dialkylaminopyridine (DMAP) system is highly effective for this transformation. orgsyn.org In this process, the carboxylic acid is activated by DCC, and the resulting intermediate is then attacked by the thiol, a reaction catalyzed by DMAP. orgsyn.org This method is suitable for a broad spectrum of carboxylic acids and thiols, proceeding at room temperature under non-acidic conditions. orgsyn.org

More recently, transition-metal-catalyzed methods have emerged for the synthesis of thioethers through the decarbonylation of thioesters. For instance, rhodium complexes have been shown to catalyze the decarbonylative thioetherification of thioesters, providing a novel route to thioethers from these precursors. nsf.gov This reaction proceeds with excellent functional group tolerance. nsf.gov

Incorporation into Heterocyclic Systems

The structural features of 4-chloro-2-fluorobenzyl mercaptan make it a valuable building block for the synthesis of sulfur-containing heterocycles, which are prominent motifs in many biologically active compounds.

Thiazoles: The synthesis of thiazole (B1198619) rings often relies on the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. bepls.comorganic-chemistry.org While 4-chloro-2-fluorobenzyl mercaptan is not a direct precursor in this reaction, it can be readily converted into a suitable thioamide. For example, the mercaptan can be used to prepare a thioacetic acid derivative, which can then be converted to the corresponding thioamide. This thioamide, bearing the 4-chloro-2-fluorobenzyl moiety, can then be cyclized with various α-haloketones to produce a library of 2,4-disubstituted thiazoles. nih.gov

Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring is another common heterocyclic system that can be synthesized using derivatives of 4-chloro-2-fluorobenzyl mercaptan. A common synthetic route starts with the cyclization of thiosemicarbazide (B42300) derivatives in the presence of an acid or through oxidative cyclization. sbq.org.brmdpi.comsphinxsai.com 4-Chloro-2-fluorobenzyl mercaptan can be used to synthesize a substituted thiosemicarbazide. For example, reaction of the corresponding isothiocyanate (derived from the benzylamine) with hydrazine (B178648) would yield the necessary precursor. This precursor can then be cyclized with various reagents, such as carboxylic acids or carbon disulfide, to form the 1,3,4-thiadiazole ring. sbq.org.brnih.govscispace.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient tools in synthetic chemistry. The 4-chloro-2-fluorobenzyl mercaptan scaffold can be incorporated into products of MCRs, although often requiring prior functionalization. For instance, in the Petasis reaction, which typically involves an amine, a carbonyl compound, and a boronic acid, the mercaptan would first need to be converted to an amine-containing derivative to participate. acs.org By creating such derivatives, the 4-chloro-2-fluorobenzyl moiety can be introduced into complex molecular architectures in a single, efficient step.

Functionalization for Advanced Chemical Structures

The derivatives of 4-chloro-2-fluorobenzyl mercaptan serve as intermediates for the construction of more advanced and complex chemical structures. The presence of multiple functional handles—the thioether or thioester linkage, the heterocyclic ring, and the halogenated aromatic ring—allows for a variety of subsequent chemical transformations.

The thioether linkage can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone, which can significantly alter the electronic and steric properties of the molecule, often leading to changes in biological activity. The heterocyclic cores, such as thiazoles and thiadiazoles, possess reactive sites that can be further functionalized through substitution reactions, allowing for the attachment of additional chemical diversity. iaea.orgbohrium.com

Furthermore, the chloro and fluoro substituents on the phenyl ring are not merely passive elements. The chlorine atom can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The fluorine atom can influence the molecule's metabolic stability and binding affinity to biological targets. nih.govacs.org This multi-directional approach to functionalization allows for the creation of sophisticated molecules with tailored properties, starting from the relatively simple 4-chloro-2-fluorobenzyl mercaptan scaffold.

Derivatization for Analytical Enhancement in Chromatographic Techniques

Chemical derivatization is a frequently employed strategy in bioanalysis using liquid chromatography to improve the detectability and chromatographic performance of target analytes. nih.gov For a compound like 4-chloro-2-fluorobenzyl mercaptan, which possesses a reactive thiol (-SH) group, derivatization is key to introducing moieties that enhance its response to various detectors used in gas chromatography (GC) and high-performance liquid chromatography (HPLC). nih.gov

The primary goal of derivatization in this context is to attach a "tag" to the thiol group that has strong ultraviolet (UV) absorbance, fluorescence, or is easily ionizable for mass spectrometry (MS) detection. nih.gov This is particularly useful for thiols that may otherwise exhibit poor chromatographic behavior or low detector response.

Common derivatization reactions for thiols that can be applied to 4-chloro-2-fluorobenzyl mercaptan include:

Alkylation: This involves the replacement of the active hydrogen of the thiol group with an alkyl or benzyl group. nih.gov Reagents like pentafluorobenzyl bromide (PFB-Br) are used to introduce a polyhalogenated group, which significantly enhances sensitivity for electron capture detection (ECD) in GC. nih.gov

Acylation: Reaction with acylating agents, such as perfluoroacylimidazoles (e.g., trifluoroacetylimidazole, TFAI), converts the thiol to a thioester. nih.gov These derivatives are often more volatile and stable for GC analysis.

Reaction with Fluorogenic Reagents: For fluorescence detection, which offers high sensitivity and selectivity, reagents that form fluorescent adducts with thiols are employed. An example is 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIBC), which can be used to label thiols for HPLC-fluorescence detection. nih.gov

The selection of the appropriate derivatization reagent and method depends on several factors, including the analytical technique (GC or HPLC), the desired detection method, the concentration of the analyte, and the complexity of the sample matrix. nih.gov

A summary of potential derivatization strategies for 4-chloro-2-fluorobenzyl mercaptan is presented below:

| Derivatization Strategy | Reagent Class | Potential Reagent Example | Purpose/Enhancement | Applicable Technique(s) |

| Alkylation | Halogenated Alkyl Halides | Pentafluorobenzyl bromide (PFB-Br) | Enhances volatility and ECD response | GC-ECD |

| Acylation | Perfluoroacylimidazoles | Trifluoroacetylimidazole (TFAI) | Improves thermal stability and volatility | GC |

| Fluorescence Tagging | Fluorogenic Acylating Agents | 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIBC) | Introduces a highly fluorescent tag for sensitive detection | HPLC-Fluorescence |

| UV-Vis Tagging | Chromophoric Reagents | 2,4-Dinitrofluorobenzene (DNFB) | Adds a strong UV-absorbing chromophore | HPLC-UV |

These derivatization reactions convert the thiol into a derivative with improved analytical properties, enabling more sensitive and reliable quantification in various chromatographic applications.

Preparation of Succinated Thiol Compounds

The reaction of thiols with succinic anhydride (B1165640) or its derivatives leads to the formation of succinated thiol compounds, where a succinyl group is attached to the sulfur atom. This process can be achieved through different chemical approaches.

One common method involves the reaction of a thiol with succinic anhydride. This reaction is catalyzed by bases or nucleophiles, which facilitate the ring-opening of the anhydride by the thiol. nsf.gov For instance, the esterification of α-tocopherol with succinic anhydride has been shown to be catalyzed by the imidazole (B134444) ring of histidine residues in proteins, acting as a nucleophilic catalyst. rsc.org A similar principle can be applied to the succinylation of 4-chloro-2-fluorobenzyl mercaptan.

Another efficient method for the succination of thiols is through the use of maleic anhydride. mdpi.com The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group attacks the double bond of maleic anhydride. mdpi.com This method has been shown to be effective under mild conditions (25 °C and neutral pH). mdpi.com The optimization of this reaction for N-acetyl-cysteine (Ac-Cys) revealed that a 20-fold molar excess of maleic anhydride leads to a complete reaction. mdpi.com

A general scheme for the preparation of succinated 4-chloro-2-fluorobenzyl mercaptan using succinic anhydride is as follows:

Scheme 1: Synthesis of S-(4-Chloro-2-fluorobenzyl) succinate

Advanced Spectroscopic and Analytical Characterization of Derivatives of 4 Chloro 2 Fluorobenzyl Mercaptan

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including derivatives of 4-chloro-2-fluorobenzyl mercaptan. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular framework. researchgate.netcas.cz

In the ¹H NMR spectrum of a typical thioether derivative, the benzylic protons (Ar-CH ₂-S-) are expected to appear as a singlet or a multiplet, with a chemical shift influenced by the nature of the sulfur-linked group. The aromatic protons will exhibit a complex splitting pattern due to coupling with each other and with the fluorine atom. The coupling constants (J-values) between adjacent protons and between protons and the fluorine atom are critical for assigning the substitution pattern on the aromatic ring. For instance, a proton ortho to the fluorine atom will show a characteristic doublet of doublets due to coupling with the meta proton and the fluorine atom.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. researchgate.netcas.cz The chemical shift of the benzylic carbon (Ar-C H₂-S-) is sensitive to the substituent on the sulfur atom. The aromatic carbons will appear in the characteristic downfield region, and their chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant, which is a definitive indicator of its position. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish connectivity between protons and carbons, further confirming the structure of the derivatives. tandfonline.comipb.pt

Table 1: Representative NMR Data for a Hypothetical Thioether Derivative of 4-Chloro-2-fluorobenzyl Mercaptan

| Proton (¹H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Carbon (¹³C) | Chemical Shift (δ, ppm) |

| Ar-H | 7.20 - 7.50 | m | - | Ar-C (C-F) | 160.0 (d, ¹JCF = 250) |

| CH₂ | 3.80 | s | - | Ar-C (C-Cl) | 135.0 (d, ³JCF = 5) |

| -S-R | Varies | - | - | Ar-C | 130.0 (d, ⁴JCF = 3) |

| Ar-C | 128.0 (d, ²JCF = 15) | ||||

| Ar-C | 125.0 (d, ²JCF = 20) | ||||

| Ar-C | 115.0 (d, ³JCF = 8) | ||||

| CH₂ | 35.0 | ||||

| -S-C | Varies |

Note: This is a hypothetical data table for illustrative purposes. Actual chemical shifts and coupling constants will vary depending on the specific derivative and the solvent used.

Mass Spectrometry (MS) for Product Identification and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. nih.govscribd.com For derivatives of 4-chloro-2-fluorobenzyl mercaptan, MS is crucial for confirming the identity of the reaction products and can provide evidence for the proposed reaction mechanisms. tandfonline.comnih.gov

In a typical electron ionization (EI) mass spectrum of a thioether derivative, the molecular ion peak (M⁺) will be observed, and its mass will correspond to the molecular weight of the compound. The presence of chlorine will be indicated by the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak having an intensity of approximately one-third that of the M⁺ peak.

The fragmentation patterns observed in the mass spectrum provide valuable structural information. libretexts.orgmiamioh.edu A common fragmentation pathway for benzyl (B1604629) thioethers is the cleavage of the benzylic C-S bond, leading to the formation of the stable 4-chloro-2-fluorobenzyl cation. This fragment will appear at a specific mass-to-charge ratio (m/z) and is often the base peak in the spectrum. Other fragmentation pathways may involve the loss of the substituent on the sulfur atom or cleavage of the aromatic ring. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of the elemental composition. thieme-connect.com

Table 2: Expected Mass Spectrometry Fragmentation for a Generic 4-Chloro-2-fluorobenzyl Thioether (Ar-CH₂-S-R)

| Fragment Ion | Structure | Expected m/z | Significance |

| [M]⁺ | [C₇H₅ClFS-R]⁺ | Varies | Molecular Ion |

| [M+2]⁺ | [C₇H₅³⁷ClFS-R]⁺ | Varies | Isotopic peak confirming presence of Chlorine |

| [C₇H₅ClF]⁺ | 4-chloro-2-fluorobenzyl cation | 143 | Characteristic fragment for benzyl thioethers |

| [R-S]⁺ | Thio-substituent fragment | Varies | Identifies the group attached to sulfur |

| [C₆H₃Cl]⁺ | Chlorophenyl fragment | 110 | Result of ring fragmentation |

Note: The m/z values are nominal and will vary slightly depending on the exact mass.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information about the functional groups present in a molecule and the electronic transitions between molecular orbitals.

Infrared (IR) Spectroscopy is particularly useful for identifying the presence or absence of specific functional groups in the derivatives of 4-chloro-2-fluorobenzyl mercaptan. The IR spectrum of the starting material, 4-chloro-2-fluorobenzyl mercaptan, would show a characteristic S-H stretching vibration in the region of 2550-2600 cm⁻¹. libretexts.orgaip.orgksu.edu.sa The disappearance of this peak in the IR spectrum of a reaction product is a strong indication that the thiol group has reacted to form a thioether or other derivative. The C-S stretching vibration, which is typically weaker and appears in the range of 600-800 cm⁻¹, can also be monitored. reddit.com Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methylene (B1212753) group will appear just below 3000 cm⁻¹. libretexts.orgksu.edu.sa The C-F and C-Cl stretching vibrations will be present in the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. rsc.orgfrontiersin.org Aromatic compounds like the derivatives of 4-chloro-2-fluorobenzyl mercaptan exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene (B151609) ring. The position and intensity of these absorption maxima can be influenced by the substituents on the aromatic ring and the group attached to the sulfur atom. researchgate.netspringerprofessional.de Changes in the UV-Vis spectrum upon derivatization can indicate alterations in the electronic structure of the molecule.

Table 3: Key Infrared Absorption Frequencies for 4-Chloro-2-fluorobenzyl Mercaptan and its Thioether Derivatives

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance |

| S-H | Stretch | 2550 - 2600 | Present in mercaptan, absent in thioether |

| C-H (aromatic) | Stretch | 3000 - 3100 | Confirms presence of aromatic ring |

| C-H (aliphatic) | Stretch | 2850 - 2960 | Confirms presence of methylene group |

| C=C (aromatic) | Stretch | 1450 - 1600 | Confirms presence of aromatic ring |

| C-S | Stretch | 600 - 800 | Confirms presence of thioether linkage |

| C-F | Stretch | 1000 - 1400 | Confirms presence of fluorine |

| C-Cl | Stretch | 600 - 800 | Confirms presence of chlorine |

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

The crystal structure of a derivative would reveal the conformation of the molecule, including the torsion angles around the C-S and C-C bonds. This is particularly important for understanding the influence of the fluorine and chlorine substituents on the molecular geometry. ethz.chst-andrews.ac.uk Intermolecular interactions, such as hydrogen bonds and van der Waals forces, which dictate the packing of molecules in the crystal lattice, can also be analyzed. rsc.org In some cases, the solid-state conformation can provide insights into the preferred geometry of the molecule in solution.

Chromatographic Techniques (HPLC, GC) for Reaction Monitoring and Purity Assessment

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for monitoring the progress of reactions involving 4-chloro-2-fluorobenzyl mercaptan and for assessing the purity of the final products. tandfonline.comnih.govgoogle.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying the components of a mixture. researchgate.net In the synthesis of derivatives of 4-chloro-2-fluorobenzyl mercaptan, HPLC can be used to follow the disappearance of the starting material and the appearance of the product over time. By comparing the retention times of the components in the reaction mixture to those of authentic standards, the identity of the products can be tentatively assigned. The purity of the final product can be determined by integrating the peak area of the desired compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. vwr.comtcichemicals.comfishersci.ie GC can be used to analyze the purity of 4-chloro-2-fluorobenzyl mercaptan and its volatile derivatives. mdpi.comhw.ac.uk When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data and mass spectral information for each component of a mixture, allowing for confident identification of products and impurities. nih.govgoogle.comresearchgate.net

Table 4: Application of Chromatographic Techniques in the Analysis of 4-Chloro-2-fluorobenzyl Mercaptan Derivatives

| Technique | Application | Information Obtained |

| HPLC | Reaction Monitoring | Disappearance of reactants, formation of products |

| Purity Assessment | Percentage purity of the final product | |

| Preparative Separation | Isolation of pure compounds from a mixture | |

| GC | Purity Assessment | Percentage purity of volatile compounds |

| Analysis of Volatile Reactants and Products | Separation and identification of volatile components | |

| GC-MS | Product Identification | Retention time and mass spectrum for each component |

| Impurity Profiling | Identification and quantification of impurities |

Theoretical and Computational Chemistry of 4 Chloro 2 Fluorobenzyl Mercaptan and Its Analogs

Electronic Structure and Molecular Orbital Theory

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. For 4-Chloro-2-fluorobenzyl mercaptan, the interplay between the aromatic ring and its substituents—a chlorine atom, a fluorine atom, and a mercaptomethyl group (-CH₂SH)—dictates its electronic landscape.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier molecular orbitals (FMOs) are key determinants of a molecule's reactivity.

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons. In 4-Chloro-2-fluorobenzyl mercaptan, the HOMO is expected to have significant contributions from the sulfur atom's lone pairs and the π-system of the benzene (B151609) ring. The electron-donating mercaptomethyl group and the electron-withdrawing halogen substituents modulate its energy level.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons. The LUMO is typically localized on the antibonding π* orbitals of the aromatic ring. The presence of electronegative fluorine and chlorine atoms lowers the energy of the LUMO, making the molecule a better electron acceptor.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net Computational methods like Density Functional Theory (DFT) are used to calculate the energies and visualize the spatial distribution of these orbitals. researchgate.netresearchgate.net For instance, in a study of a related isatin (B1672199) derivative, the HOMO-LUMO gap was found to be significantly altered by the solvent environment, indicating the sensitivity of the electronic structure to external conditions. researchgate.net

Table 1: Key Electronic Properties and Their Significance

| Property | Description | Significance in Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. Higher energy means a better electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. Lower energy means a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net |

| Electron Affinity | Energy released when an electron is added to a neutral molecule. | Related to the LUMO energy; measures the propensity to accept an electron. nih.govmdpi.com |

| Ionization Potential | Energy required to remove an electron from a neutral molecule. | Related to the HOMO energy; measures the propensity to donate an electron. nih.govmdpi.com |

Density Functional Theory (DFT) Studies for Conformational Analysis and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net It is particularly useful for analyzing the conformational landscape and predicting the reactivity of compounds like 4-Chloro-2-fluorobenzyl mercaptan.

Conformational Analysis: The flexibility of the benzyl (B1604629) mercaptan moiety arises from the rotation around the C(aryl)-C(methylene) and C-S bonds. Different spatial arrangements of the -CH₂SH group relative to the substituted benzene ring result in various conformers with different energies. A potential energy surface (PES) scan, performed using DFT calculations, can identify the most stable conformer (the one with the global minimum energy) and other low-energy isomers. dergipark.org.tr For example, a conformational analysis of 1-(4-fluorophenyl)piperazine (B120373) using DFT revealed three distinct conformers, with the most stable one being identified based on its lowest potential energy. dergipark.org.tr This information is crucial as the reactivity and interaction of the molecule can be dependent on its preferred conformation.

Reactivity Prediction: DFT allows for the calculation of various "global reactivity descriptors" based on the conceptual framework of DFT. nih.govmdpi.com These descriptors provide a quantitative measure of the chemical reactivity of a molecule.

Table 2: Global Reactivity Descriptors Calculated by DFT

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | χ = -(I + A) / 2 | The power of an atom or molecule to attract electrons towards itself. nih.govmdpi.com |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. nih.govmdpi.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates a higher propensity for chemical reactions. nih.govmdpi.com |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ ≈ -(I+A)/2 | Measures the propensity of a species to accept electrons; a global reactivity index. nih.govmdpi.com |

(I = Ionization Potential, A = Electron Affinity, μ = Chemical Potential)

Studies on allyl mercaptan and its derivatives have demonstrated the utility of these descriptors in comparing the reactivity of different molecules and predicting their roles in processes like free radical scavenging. nih.govmdpi.com The values of these parameters, calculated for 4-Chloro-2-fluorobenzyl mercaptan, would help in predicting its behavior in various chemical environments. For instance, the electrophilicity index would quantify its susceptibility to attack by nucleophiles.

Analysis of Intermolecular Interactions (AIM, RDG, NBO Approaches)

The way molecules interact with each other governs their physical properties in the condensed phase and their recognition by biological targets. Computational methods such as Atoms in Molecules (AIM), Reduced Density Gradient (RDG), and Natural Bond Orbital (NBO) analysis are used to study these non-covalent interactions.

Atoms in Molecules (AIM) Theory: Bader's QTAIM approach analyzes the electron density topology to characterize chemical bonds, including weak intermolecular interactions like hydrogen bonds and van der Waals forces. acs.org By locating bond critical points (BCPs) between interacting atoms, AIM can determine the nature and strength of these interactions. nih.gov

Reduced Density Gradient (RDG) Analysis: RDG is a method used to visualize and identify non-covalent interactions in real space. researchgate.net It generates 3D plots that highlight regions of hydrogen bonding, steric repulsion, and van der Waals interactions, color-coded by their strength. This provides an intuitive picture of the interaction patterns within a molecular crystal or complex. dntb.gov.ua

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution, charge transfer (delocalization) between orbitals, and hyperconjugative interactions within a molecule. researchgate.netresearchgate.net It can quantify the stabilization energy associated with donor-acceptor interactions, such as the delocalization of a lone pair into an antibonding orbital (e.g., n → σ* or π → π*). researchgate.netresearchgate.net This is crucial for understanding the stability conferred by intramolecular and intermolecular hydrogen bonds and other interactions. In a study of a triazole derivative containing a 4-fluorobenzyl group, NBO analysis was used to understand charge transfer within the molecule. nih.gov

Table 3: Computational Approaches for Analyzing Intermolecular Interactions

| Method | Information Provided | Application Example |

|---|---|---|

| AIM | Nature and strength of chemical bonds from electron density topology. | Characterizing weak C–H···F and C–H···N hydrogen bonds in a crystal structure. nih.gov |

| RDG | Visualization of non-covalent interaction regions (e.g., hydrogen bonds, van der Waals). | Identifying meaningful non-covalent interactions that affect crystal packing. researchgate.net |

| NBO | Charge transfer, hyperconjugation, and donor-acceptor interactions. | Quantifying the stabilization energy from intramolecular hydrogen bonding. researchgate.net |

For 4-Chloro-2-fluorobenzyl mercaptan, these analyses could elucidate the role of the sulfur, fluorine, and chlorine atoms in forming hydrogen bonds (e.g., S-H···X), halogen bonds (C-Cl···X or C-F···X), and other weak interactions that dictate its supramolecular assembly. acs.orgnih.gov

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states (TS). The transition state is the highest energy point along the reaction coordinate and determines the activation energy (Ea), which is directly related to the reaction rate.

DFT calculations are widely used to locate the geometry of transition states and compute their energies. acs.org For a molecule like 4-Chloro-2-fluorobenzyl mercaptan, several reaction types could be modeled:

Nucleophilic Substitution: The mercaptan group (-SH) is a good nucleophile. Its reaction with electrophiles can be modeled. Conversely, the aryl halides (C-F and C-Cl) could undergo nucleophilic aromatic substitution (SNAr). DFT studies on SNAr reactions of fluoroarenes have successfully modeled the transition states, showing how the C-F bond is activated and bent out of the plane of the aromatic ring during the nucleophilic attack. acs.org

Thiol-ene/Thiol-yne Reactions: The thiol group can participate in addition reactions with alkenes or alkynes. Computational modeling can map the reaction pathway, determine whether it proceeds via a radical or ionic mechanism, and calculate the activation barriers for competing pathways.

Oxidation: The sulfur atom can be oxidized to form sulfenic acids, sulfoxides, or sulfones. Theoretical calculations can model the transition states for these oxidation steps, providing insight into the reaction kinetics and selectivity.

By comparing the calculated activation energies for different possible pathways, a preferred reaction mechanism can be predicted. These theoretical predictions can then guide experimental work to verify the proposed mechanism. For instance, in developing a catalytic asymmetric addition of thiols, a plausible transition-state model was proposed based on experimental results and previous computational reports to explain the stereochemical outcome. semanticscholar.orgrsc.org

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Organic Molecules

The inherent reactivity of the thiol group and the substituted benzyl (B1604629) ring makes 4-Chloro-2-fluorobenzyl mercaptan a valuable precursor in the synthesis of complex organic molecules. The mercaptan moiety serves as a potent nucleophile, enabling its participation in a variety of carbon-sulfur bond-forming reactions. This is particularly useful in the construction of sulfur-containing heterocycles, which are prevalent in many biologically active compounds and pharmaceutical drugs.

For instance, this compound could be a key intermediate in the synthesis of substituted benzothiophenes. Benzothiophenes are a class of bicyclic aromatic compounds recognized as important pharmacophores in drug discovery. The synthesis could proceed through a multi-step sequence wherein the mercaptan undergoes S-alkylation followed by an intramolecular cyclization, with the chloro and fluoro substituents on the benzene (B151609) ring influencing the regioselectivity of the cyclization and providing sites for further molecular elaboration. While specific examples utilizing 4-Chloro-2-fluorobenzyl mercaptan are not readily found, the general synthetic strategies for benzothiophenes support this potential application.

Furthermore, the presence of halogen atoms on the aromatic ring opens avenues for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. These powerful synthetic tools would allow for the attachment of a wide array of functional groups, leading to the creation of diverse molecular architectures from a single, well-defined starting material.

Contributions to Polymer Chemistry and Hydrogel Formation

In the realm of polymer science, mercaptans are well-known for their role in polymerization processes, particularly in thiol-ene "click" chemistry. This highly efficient and orthogonal reaction involves the radical-mediated addition of a thiol to a carbon-carbon double bond (an ene). 4-Chloro-2-fluorobenzyl mercaptan could be employed as a chain transfer agent in radical polymerizations to control molecular weight or as a monomer in the synthesis of functional polymers.

The thiol-ene reaction is also a powerful method for the formation and functionalization of hydrogels. Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water and are extensively used in biomedical applications such as drug delivery and tissue engineering. By incorporating 4-Chloro-2-fluorobenzyl mercaptan into a hydrogel network, either as a cross-linker or as a pendant functional group, it is possible to impart specific properties to the resulting material. The hydrophobic and aromatic nature of the benzyl group could influence the swelling behavior and mechanical properties of the hydrogel.

For example, a hydrogel could be formed by reacting a multi-functional ene-containing polymer with 4-Chloro-2-fluorobenzyl mercaptan. The resulting hydrogel would possess thioether linkages and could be further modified through reactions targeting the chloro and fluoro substituents on the aromatic ring.

Utilization in Nanotechnology for Surface Functionalization

The strong affinity of sulfur for noble metal surfaces, particularly gold, makes thiols essential molecules in nanotechnology for the formation of self-assembled monolayers (SAMs) on nanoparticles. These organic layers can stabilize the nanoparticles, prevent their aggregation, and provide a platform for further functionalization.

4-Chloro-2-fluorobenzyl mercaptan can be used to create SAMs on gold nanoparticles. The mercaptan group would anchor the molecule to the gold surface, while the substituted benzyl group would be exposed to the surrounding environment. The presence of the chloro and fluoro atoms on the aromatic ring can introduce specific electronic and hydrophobic properties to the nanoparticle surface. This tailored surface chemistry is crucial for applications in areas such as sensing, catalysis, and nanomedicine.

The formation of these SAMs allows for precise control over the interfacial properties of the nanoparticles. The functionalized nanoparticles could then be used, for example, as platforms for the attachment of biomolecules or as components in electronic devices.

Development of Novel Reagents and Catalysts in Organic Transformations

The unique electronic properties conferred by the chloro and fluoro substituents on the benzyl ring of 4-Chloro-2-fluorobenzyl mercaptan suggest its potential as a precursor for the development of novel reagents and catalysts. The electron-withdrawing nature of the halogen atoms can influence the acidity of the thiol proton and the reactivity of the sulfur atom.

This compound could serve as a ligand for the synthesis of metal complexes with catalytic activity. The sulfur atom can coordinate to a metal center, and the electronic properties of the aromatic ring can be fine-tuned to modulate the catalytic performance of the metal complex in various organic transformations.

Furthermore, derivatives of 4-Chloro-2-fluorobenzyl mercaptan could be developed as organocatalysts. For instance, the thiol group could participate in nucleophilic catalysis, with the substituted aromatic ring providing a specific steric and electronic environment to control the selectivity of the reaction. While specific catalytic systems based on this molecule have not been reported, its structure presents a promising scaffold for the design of new and efficient catalysts.

An exploration of the chemical compound 4-Chloro-2-fluorobenzyl mercaptan reveals significant potential for future research and development across various scientific domains. While current knowledge on this specific molecule is foundational, its unique structural features—a halogenated aromatic ring and a reactive mercaptan group—position it as a compound of interest for novel synthetic methodologies, reactivity studies, materials science, and advanced analytical characterization. This article delves into the prospective research avenues that could unlock the full potential of this and similar highly substituted mercaptans.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methods for 4-chloro-2-fluorobenzyl mercaptan in academic laboratories?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, refluxing 4-nitrobenzyl bromide with 4-chloro-2-fluorobenzyl mercaptan in ethanol yields thioether derivatives. Silver oxide (Ag₂O) or potassium carbonate (K₂CO₃) are commonly used as catalysts, with yields ranging from 26% to 73% depending on reaction conditions. Purification typically involves column chromatography or recrystallization .

Q. What safety protocols are critical when handling 4-chloro-2-fluorobenzyl mercaptan?

- Methodological Answer : Due to the reactive thiol (-SH) group, avoid ignition sources (e.g., open flames, sparks) and ensure proper grounding of equipment. Use non-sparking tools and inert atmospheres during transfers. Safety measures should align with protocols for volatile mercaptans, including fume hoods, PPE (gloves, goggles), and emergency ventilation .

Q. How can structural confirmation of 4-chloro-2-fluorobenzyl mercaptan be achieved post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify aromatic protons (6.5–7.5 ppm) and benzyl-CH₂-SH signals (~4 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion peaks at m/z ≈ 190–200 (M⁺).

- IR Spectroscopy : Detect S-H stretches (~2550 cm⁻¹) and C-Cl/F vibrations.

Advanced Research Questions

Q. How can reaction yields for thioether derivatives of 4-chloro-2-fluorobenzyl mercaptan be optimized?

- Methodological Answer : Systematically vary:

- Solvent polarity : Ethanol vs. DMF for improved solubility.

- Catalyst load : Ag₂O (3–5 mol%) vs. K₂CO₃ (1–2 equiv).

- Temperature : Extended reflux (12–24 hrs) to overcome steric hindrance from the 2-fluoro substituent.

Monitor progress via TLC and isolate intermediates to minimize side reactions .

Q. How should researchers address discrepancies in reported solubility or stability data for this compound?

- Methodological Answer : Replicate experiments under controlled conditions (e.g., solvent purity, temperature). Use Karl Fischer titration for moisture-sensitive measurements. Cross-validate data with independent techniques (e.g., HPLC for solubility, DSC for thermal stability). Document all parameters (e.g., stirring rate, equilibration time) to identify variability sources .

Q. What experimental designs are suitable for studying substituent effects on 4-chloro-2-fluorobenzyl mercaptan’s reactivity?

- Methodological Answer :

- Steric Effects : Compare reaction rates with bulky (e.g., cyclohexyl) vs. linear (e.g., ethyl) substituents.

- Electronic Effects : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the benzene ring.

- Kinetic Analysis : Use pseudo-first-order conditions to measure rate constants (k) under varying steric/electronic environments .

Q. How can 4-chloro-2-fluorobenzyl mercaptan be applied in behavioral studies using model organisms?

- Methodological Answer : In C. elegans assays, dissolve the compound in a volatile solvent (e.g., ethanol) and expose nematodes to controlled vapor concentrations. Track temporal behavioral changes (e.g., chemotaxis, avoidance) using real-time imaging. Validate results with genetic knockouts (e.g., egl-4 mutants) to probe odorant signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.